(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Overview
Description
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the imidazole and pyridine rings contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylimidazole with 2-chloropyridine under basic conditions, followed by reduction to yield the desired compound . Another approach involves the use of 2-aminopyridine and formaldehyde in the presence of an acid catalyst, leading to the formation of the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The nitrogen atoms in the imidazole and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses . The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom.
Imidazo[1,2-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
(1-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUHNTUAOOSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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